molecular formula C25H19NO2 B14639062 Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- CAS No. 55241-62-8

Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-

Cat. No.: B14639062
CAS No.: 55241-62-8
M. Wt: 365.4 g/mol
InChI Key: IFEWXZKXCJQQAX-UHFFFAOYSA-N
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Description

Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- is a complex organic compound with a unique structure that includes a cyclopropyl ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopropyl ring, followed by the introduction of the isoxazole group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- include:

  • Methanone, (3-methylphenyl)phenyl-
  • Methanone, (2-methylphenyl)phenyl-
  • Methanone, (2-hydroxyphenyl)phenyl-

Uniqueness

What sets Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]- apart from these similar compounds is its unique combination of a cyclopropyl ring and an isoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55241-62-8

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

phenyl-[2-phenyl-3-(3-phenyl-1,2-oxazol-5-yl)cyclopropyl]methanone

InChI

InChI=1S/C25H19NO2/c27-25(19-14-8-3-9-15-19)24-22(18-12-6-2-7-13-18)23(24)21-16-20(26-28-21)17-10-4-1-5-11-17/h1-16,22-24H

InChI Key

IFEWXZKXCJQQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2C(=O)C3=CC=CC=C3)C4=CC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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